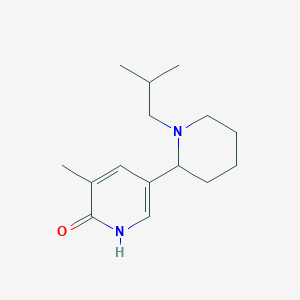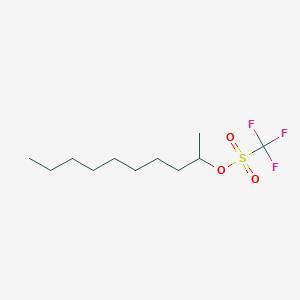
4-Methoxy-1-phenyl-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1-phenyl-2-naphthamide is an organic compound with the molecular formula C18H15NO2 It is a derivative of naphthamide, characterized by the presence of a methoxy group at the 4-position and a phenyl group at the 1-position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenyl-2-naphthamide typically involves the reaction of 4-methoxy-1-naphthoyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-Methoxy-1-phenyl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1-phenyl-2-naphthamide.
Reduction: 4-Methoxy-1-phenyl-2-naphthylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methoxy-1-phenyl-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
作用機序
The mechanism of action of 4-Methoxy-1-phenyl-2-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the breakdown of neurotransmitters in the brain. This inhibition is achieved through reversible and competitive binding to the active site of the enzyme, thereby preventing the degradation of neurotransmitters and potentially alleviating symptoms of neurological disorders .
類似化合物との比較
Similar Compounds
- 4-Methoxy-1-phenylnaphthalene-2-carboxamide
- 4-Methoxy-1-phenyl-2-naphthoyl chloride
- 4-Methoxy-1-phenyl-2-naphthonitrile
Uniqueness
4-Methoxy-1-phenyl-2-naphthamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as an enzyme inhibitor and greater stability under various reaction conditions .
特性
分子式 |
C18H15NO2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC名 |
4-methoxy-1-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,19,20) |
InChIキー |
DSCIMYNIYVEACW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)










